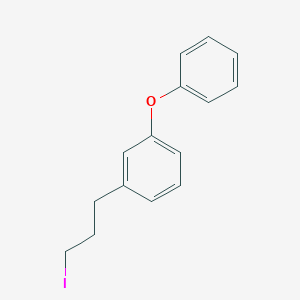
1-(3-Iodopropyl)-3-phenoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxy benzene can be achieved by 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Iodopropyl)-3-phenoxybenzene are not detailed, related compounds have been studied. For instance, (3-iodopropyl)trimethoxysilane has been used in the synthesis of molecularly imprinted polymer nanoparticles .Applications De Recherche Scientifique
Synthesis of Phosphonosulfonates
1-(3-Iodopropyl)-3-phenoxybenzene: is a key intermediate in the synthesis of phosphonosulfonates, which are compounds with potential applications in medicinal chemistry . The compound’s ability to undergo various chemical reactions makes it valuable for constructing complex molecules that could serve as pharmaceutical agents.
Azo Dye Derivatives
The compound is utilized in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds . These derivatives have significant pharmacological applications, including anti-fungal, anti-tuberculosis, anti-viral, and anti-inflammatory properties. The versatility in modifying the azo dye scaffold allows for the tuning of biological activity.
Molecular Imprinting Technology
In materials science, 1-(3-Iodopropyl)-3-phenoxybenzene is used in molecular imprinting technology to create highly specific siloxane-based nanomaterials . These materials have applications in detection, separation, and catalysis, and can be tailored for drug delivery and nanomedicine due to their biocompatibility.
Environmental Science Applications
The compound’s derivatives are explored for their role in stimuli-responsive poly(ionic liquid)s, which have a broad range of structural and functional properties . These materials are being developed for environmental applications, such as CO2 capture and conversion, due to their sorptive nature.
Analytical Chemistry
In analytical chemistry, 1-(3-Iodopropyl)-3-phenoxybenzene is part of the synthesis of advanced hybrid nanomaterials used for the separation or detection of chemical compounds or macromolecules . Its role in creating materials with predetermined specificity is crucial for analytical methods.
Biochemistry and Pharmacology
The compound is involved in the synthesis of key intermediates for drugs and biochemical agents. Its iodine component is particularly useful in bioconjugation reactions, which are essential for creating targeted therapies and diagnostic agents .
Propriétés
IUPAC Name |
1-(3-iodopropyl)-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDABJXYZNSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodopropyl)-3-phenoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



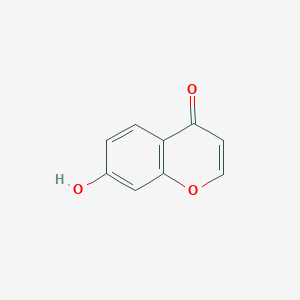
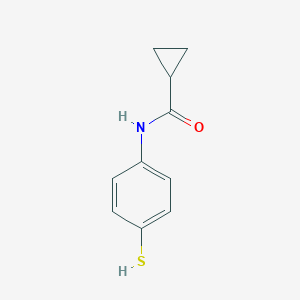
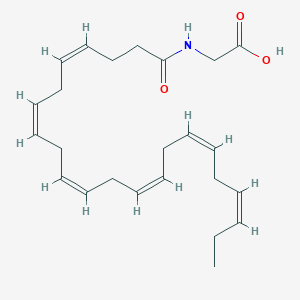
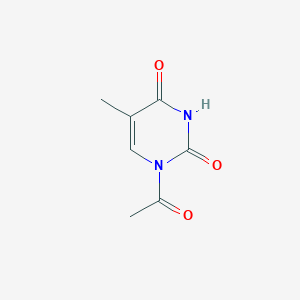
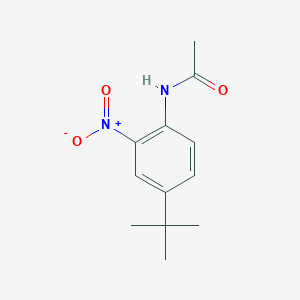

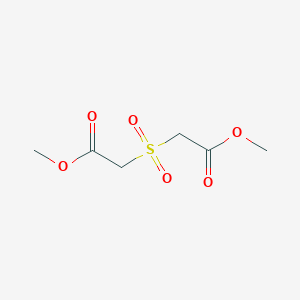
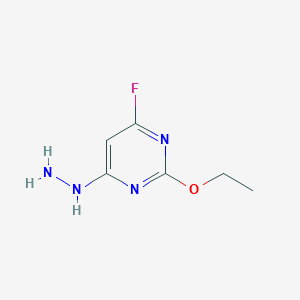
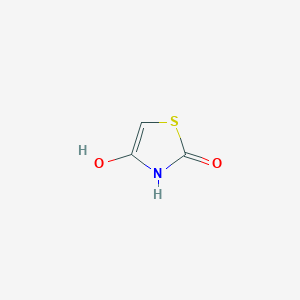
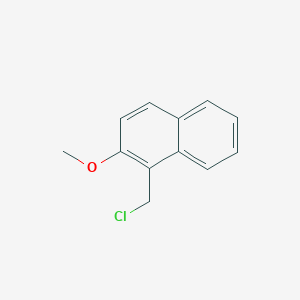
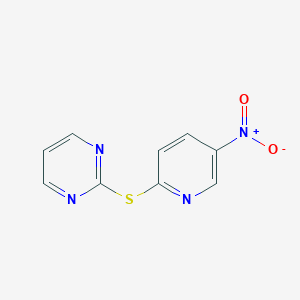
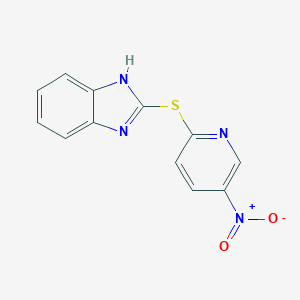
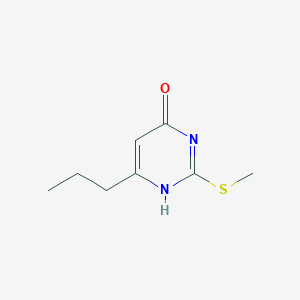
![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)